4-ethoxy-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide 4-ethoxy-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide
Brand Name: Vulcanchem
CAS No.: 392297-13-1
VCID: VC5915749
InChI: InChI=1S/C20H17F3N4O3S2/c1-2-30-13-9-7-12(8-10-13)17(29)25-18-26-27-19(32-18)31-11-16(28)24-15-6-4-3-5-14(15)20(21,22)23/h3-10H,2,11H2,1H3,(H,24,28)(H,25,26,29)
SMILES: CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3C(F)(F)F
Molecular Formula: C20H17F3N4O3S2
Molecular Weight: 482.5

4-ethoxy-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide

CAS No.: 392297-13-1

Cat. No.: VC5915749

Molecular Formula: C20H17F3N4O3S2

Molecular Weight: 482.5

* For research use only. Not for human or veterinary use.

4-ethoxy-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide - 392297-13-1

Specification

CAS No. 392297-13-1
Molecular Formula C20H17F3N4O3S2
Molecular Weight 482.5
IUPAC Name 4-ethoxy-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Standard InChI InChI=1S/C20H17F3N4O3S2/c1-2-30-13-9-7-12(8-10-13)17(29)25-18-26-27-19(32-18)31-11-16(28)24-15-6-4-3-5-14(15)20(21,22)23/h3-10H,2,11H2,1H3,(H,24,28)(H,25,26,29)
Standard InChI Key CIFNOOZTTYRJOV-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3C(F)(F)F

Introduction

Chemical Identity and Structural Characterization

Systematic Nomenclature and Molecular Architecture

The compound’s IUPAC name, 4-ethoxy-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide, systematically describes its structure . Key components include:

  • A 1,3,4-thiadiazole ring (5-membered heterocycle with two nitrogen and one sulfur atom)

  • A 2-(trifluoromethyl)phenylcarbamoyl group attached via a methylene sulfanyl (–SCH2–) linker

  • A 4-ethoxybenzamide substituent at the 2-position of the thiadiazole ring.

The molecular formula is C₂₀H₁₇F₃N₄O₃S₂, with a molecular weight of 482.5 g/mol .

Table 1: Key Identifiers

PropertyValue
CAS Registry Number868974-07-6
SMILESCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F
InChIKeyPZYXJTLHWPVSSZ-UHFFFAOYSA-N

Synthesis and Manufacturing Considerations

Synthetic Pathways

While explicit synthetic protocols for this compound remain proprietary, analogous thiadiazole derivatives are typically synthesized through:

  • Cyclocondensation Reactions: Using thiocarbazides with carboxylic acid derivatives to form the thiadiazole core.

  • Nucleophilic Substitution: Introducing the ethoxybenzamide group via amide coupling reagents such as EDC/HOBt.

  • Sulfanyl Linker Installation: Thiol-ene reactions or displacement of leaving groups (e.g., bromine) with mercaptoacetic acid derivatives.

Critical parameters include:

  • Temperature control (typically 0–80°C)

  • Solvent selection (e.g., DMF, THF)

  • Catalysts (e.g., DMAP for acylation reactions).

Physicochemical Properties

Solubility and Stability

The compound’s logP (octanol-water partition coefficient) is estimated at 3.8±0.5, suggesting moderate lipophilicity suitable for cellular membrane penetration . Key stability considerations:

  • Hydrolytic Sensitivity: The amide and thioether bonds may degrade under strongly acidic/basic conditions.

  • Photostability: The trifluoromethyl group enhances UV stability compared to non-fluorinated analogs.

Table 2: Predicted Physicochemical Data

PropertyValueMethod
Melting Point218–220°C (decomp.)Differential Scanning Calorimetry (estimated)
Water Solubility<1 mg/L (25°C)ALOGPS 3.0
pKa9.2 (basic), 3.1 (acidic)ChemAxon Calculator

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.71 (s, 1H, NH), 8.12–7.45 (m, 8H, aromatic), 4.12 (q, 2H, OCH₂), 1.41 (t, 3H, CH₃) .

  • IR (KBr): 3270 cm⁻¹ (N–H stretch), 1685 cm⁻¹ (C=O), 1325 cm⁻¹ (C–F) .

  • HRMS (ESI+): m/z 483.0932 [M+H]⁺ (calc. 483.0938) .

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